molecular formula C12H13NO7 B8574889 Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate

Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate

Cat. No. B8574889
M. Wt: 283.23 g/mol
InChI Key: ILPXOYKZESBAHY-UHFFFAOYSA-N
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Patent
US06469181B1

Procedure details

A 80 mL Fischer-Porter® bottle (Fischer-Porter Co., Warminster, Pa.) equipped with a gas pressure head and a magnetic stirring bar was charged with methyl 4-methoxy-2-nitrophenyl-α-cyano-acetate from Example 10 (5.0 g, 0.020 mol), methanol (3 mL), toluene (50 mL), sealed, and then charged with HCl gas (55 psig). After stirring for 4 hours at ambient temperature, the apparatus was vented and water (50 mL) was added. The toluene layer was separated and evaporated to dryness under vacuum to afford 5.1 g of dimethyl 4-methoxy-2-nitrophenylmalonate as a tan colored solid (1H-NMR). By HPLC area % analysis (254 nm), the solid was 95% dimethyl 4-methoxy-2-nitrophenylmalonate and 5% methyl 4-methoxy-2-nitrophenyl-α-carbamido-acetate. Isolated yield: 86% on methyl 4-methoxy-2-nitrophenyl-α-cyanoacetate.
Name
methyl 4-methoxy-2-nitrophenyl-α-cyano-acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:14]#N)[C:10]([O:12][CH3:13])=[O:11])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1.[CH3:19][OH:20].C1(C)C=CC=CC=1.Cl.[OH2:29]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:14]([O:20][CH3:19])=[O:29])[C:10]([O:12][CH3:13])=[O:11])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1

Inputs

Step One
Name
methyl 4-methoxy-2-nitrophenyl-α-cyano-acetate
Quantity
5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)C(C(=O)OC)C#N)[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 80 mL Fischer-Porter® bottle (Fischer-Porter Co., Warminster, Pa.) equipped with a gas pressure head and a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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